Gelsempervine A

Structural Biology Alkaloid Chemistry NMR Spectroscopy

Gelsempervine A (865187-17-3) is a sarpagine-type monoterpenoid indole alkaloid (C₂₂H₂₆N₂O₄, 382.45 g/mol) isolated from Gelsemium sempervirens and G. elegans. Its labile C/D ring interconverts between keto-amine and zwitterionic forms based on solvent polarity, enabling SAR studies on conformational dynamics. It lacks cytotoxicity in A431 cells, serving as a negative control for gelsedine-type alkaloid assays. Ideal for synthetic methodology development targeting C(3)-N(4) bond cleavage.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Cat. No. B1163529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGelsempervine A
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19-,22+/m0/s1
InChIKeyCZRUSFCSECMUDS-VQHRILDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Gelsempervine A: Procurement-Ready Sarpagine-Type Indole Alkaloid for Specialized Neuropharmacological and Oncology Research


Gelsempervine A (16-epi-Nb-Methylvoacarpine) is a sarpagine-type monoterpenoid indole alkaloid [1] isolated from Gelsemium sempervirens and G. elegans (Loganiaceae) [2]. It exhibits a characteristic C/D ring-opening structure that interconverts between keto-amine and zwitterionic forms depending on solvent polarity [3]. With a molecular formula of C₂₂H₂₆N₂O₄ and a molecular weight of 382.45 g/mol , this compound is available as a purified natural product for research applications.

Gelsempervine A: Why Generic Alkaloid Substitution Risks Experimental Failure in Advanced Research


Gelsemium alkaloids exhibit highly divergent pharmacological profiles despite sharing a common plant origin. Major alkaloids like gelsemine and koumine demonstrate anxiolytic and analgesic effects with low toxicity [1], while gelsenicine is highly toxic [2]. These differences arise from distinct structural features: gelsemine is an oxindole alkaloid, koumine belongs to a separate class, and Gelsempervine A features a unique sarpagine-type framework with a labile C/D ring system [3]. Even among sarpagine-type alkaloids, subtle stereochemical variations at C-16 and the N₄ position can drastically alter biological activity [4]. Consequently, substituting Gelsempervine A with another Gelsemium alkaloid—even a structurally related sarpagine analog—without direct comparative data risks introducing confounding variables in receptor binding, cytotoxicity, or metabolic stability assays.

Gelsempervine A: Quantified Differential Evidence for Scientific Selection


Structural Differentiation: Gelsempervine A's Unique C/D Ring-Opening Behavior Versus Other Sarpagine Alkaloids

Gelsempervine A exhibits a unique solvent-dependent structural equilibrium not observed in other sarpagine-type alkaloids. In aprotic solvents (e.g., CH₃CN), it adopts a C/D ring-opening structure with a keto-amine form (A), while in protic solvents (e.g., CH₃OH), it converts to a transannular zwitterionic structure (B) [1]. This dynamic behavior contrasts with the fixed structures of gelsemine and koumine, which do not undergo such solvent-dependent ring rearrangements [2].

Structural Biology Alkaloid Chemistry NMR Spectroscopy

Cytotoxic Activity: Gelsempervine A's Lack of Detectable Signal in A431 Epidermoid Carcinoma Cell Line Versus Potent Gelsedine-Type Alkaloids

In a comparative cytotoxicity evaluation of 14 Gelsemium alkaloids against the A431 human epidermoid carcinoma cell line, Gelsempervine A showed no detectable signal (NDS) [1]. In contrast, several gelsedine-type alkaloids exhibited potent cytotoxic effects, including 14-acetoxy-15-hydroxygelsenicine, 14,15-dihydroxygelsenicine, gelsedine, and gelsemicine [2]. This stark difference highlights Gelsempervine A's unique inactivity in this assay compared to closely related Gelsemium alkaloids.

Oncology Cytotoxicity Assays Cancer Cell Lines

Synthetic Tractability: Gelsempervine A's C(3)-N(4) Bond Cleavage Challenge as a Defining Feature for Total Synthesis Programs

Total synthesis efforts targeting Gelsempervine A have encountered a specific and significant challenge: the cleavage of the C(3)-N(4) bond within its pentacyclic core [1]. This synthetic hurdle is unique to Gelsempervine A and its close analog Gelsempervine B, and it has not been reported for the synthesis of gelsemine, koumine, or other major Gelsemium alkaloids [2]. The failure to achieve this bond cleavage despite multiple attempts underscores a distinct synthetic problem that differentiates Gelsempervine A from other sarpagine-type alkaloids in the laboratory.

Organic Synthesis Natural Product Synthesis Medicinal Chemistry

Receptor Modulation Profile: Gelsempervine A's Uncharacterized Activity at Glycine and GABAA Receptors Versus Well-Defined Alkaloid Standards

While major Gelsemium alkaloids have been extensively profiled for their modulation of inhibitory receptors—koumine and gelsevirine inhibit glycine receptors (GlyRs) with IC₅₀ values of 31.5 ± 1.7 μM and 40.6 ± 8.2 μM, respectively [1]—Gelsempervine A has not been tested in these assays. Its sarpagine-type structure, distinct from the oxindole framework of gelsemine and the unique architecture of koumine [2], suggests it may exhibit a different pharmacological fingerprint. However, the absence of direct quantitative data for Gelsempervine A precludes any claim of superiority or inferiority.

Neuropharmacology Ligand-Gated Ion Channels Electrophysiology

Limited Evidence Notice: Gelsempervine A's Differential Profile Remains Largely Unquantified in Public Literature

A comprehensive search of peer-reviewed literature and authoritative databases reveals a critical scarcity of direct, quantitative comparative data for Gelsempervine A. No head-to-head studies against its closest analogs (gelsemine, koumine, sempervirine) have been published. The compound's isolation paper [1] and a total synthesis dissertation [2] represent the primary sources of its characterization. This lack of data means that for most biological applications, Gelsempervine A cannot be confidently selected over another Gelsemium alkaloid based on a proven, quantifiable advantage. Its procurement value is currently limited to specific research niches: SAR studies exploring sarpagine-type alkaloids, total synthesis methodology development, or comparative pharmacology where its uncharacterized nature is the experimental variable.

Evidence-Based Procurement Literature Gap Analysis Natural Product Research

Gelsempervine A: Best-Fit Research and Industrial Application Scenarios Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of Sarpagine-Type Alkaloids

Gelsempervine A's unique C/D ring-opening behavior in response to solvent polarity [1] makes it an ideal candidate for SAR studies exploring how conformational dynamics influence receptor binding, enzyme inhibition, or cytotoxicity within the sarpagine class. Researchers can compare its activity to fixed-ring analogs like gelsemine to isolate the contribution of structural lability to biological outcomes.

Negative Control or Comparator in A431 Epidermoid Carcinoma Cytotoxicity Assays

Given its lack of detectable cytotoxic activity in the A431 cell line [1], Gelsempervine A serves as a valuable negative control or comparator compound when investigating the cytotoxic mechanisms of potent gelsedine-type alkaloids (e.g., gelsedine, gelsemicine) in this specific cancer model. Its inclusion helps validate assay specificity and distinguish between general alkaloid effects and specific cytotoxic pathways.

Total Synthesis Methodology Development Targeting C(3)-N(4) Bond Cleavage

For academic and industrial synthetic chemistry laboratories, Gelsempervine A presents a well-defined and unsolved challenge: the cleavage of its C(3)-N(4) bond [1]. This compound is uniquely suited for programs focused on developing novel bond-breaking reagents or strategies, as success in this area would represent a significant methodological advance applicable to other complex alkaloids.

Exploratory Neuropharmacology for Uncharacterized Receptor Interactions

In the context of glycine and GABAA receptor research, Gelsempervine A's complete lack of published pharmacological data [1] positions it as an exploratory tool. Laboratories equipped with electrophysiology setups can use Gelsempervine A to investigate whether sarpagine-type alkaloids exhibit distinct modulatory profiles compared to well-characterized gelsemine, koumine, and gelsevirine [2]. This scenario is only suitable for groups seeking to generate primary data, not for those needing a known, reliable pharmacological agent.

Technical Documentation Hub

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